AMD-070 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AMD-070 hydrochloride, also known as Mavorixafor hydrochloride, is an orally active, reversible, and selective CXCR4 (CD184, fusin) antagonist . It has an IC50 value of 13 nM against 100 pM 125I-SDF-1α for binding human CD+/CXCR4+ CEM-CCRF cells . It inhibits HIV-1 replication in cultures (IC50/host cells = 2 nM/MT-4 and 26 nM/PBMCs; T-tropic HIV-1NL4.3 strain) with no host cytotoxicity even at concentrations above 23 μM .

Synthesis Analysis

The synthesis of AMD-070 hydrochloride involves dissolving the compound of the Formula I in reagent grade methanol to generate a colorless solution. This solution is then diluted with water and aqueous hydrochloric acid is added .Molecular Structure Analysis

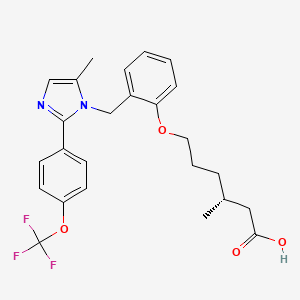

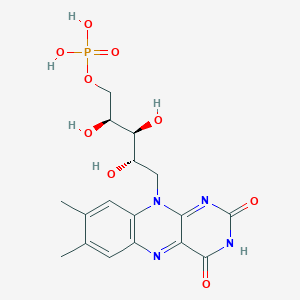

The molecular formula of AMD-070 hydrochloride is C21H28ClN5 . The molecular weight is 385.9 g/mol . The InChIKey is DBNMEMJSDAAGNZ-FYZYNONXSA-N .Chemical Reactions Analysis

AMD-070 hydrochloride is a potent, selective, and orally available CXCR4 antagonist. It has an IC50 value of 13 nM against CXCR4 125I-SDF binding, and also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .Physical And Chemical Properties Analysis

AMD-070 hydrochloride is a solid substance . It has a molecular weight of 385.94 . It is recommended to store it at -20°C .Scientific Research Applications

CXCR4 Antagonist

AMD-070 hydrochloride is an orally active, reversible and selective CXCR4 (CD184, fusin) antagonist . It has an IC50 of 13 nM against 100 pM 125I-SDF-1α for binding human CD+/CXCR4+ CEM-CCRF cells .

Anti-HIV Agent

AMD-070 hydrochloride inhibits HIV-1 replication in cultures . The IC50/host cells is 2 nM/MT-4 and 26 nM/PBMCs for the T-tropic HIV-1NL4.3 strain . It shows no host cytotoxicity even at concentrations above 23 μM .

Treatment for WHIM Syndrome

Mavorixafor HCl is being developed as an oral, once-daily treatment for patients with WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome . WHIM syndrome is a rare, autosomal-dominant primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene .

Treatment for Chronic Neutropenic Disorders

Mavorixafor is also in clinical development for the treatment of patients with multiple chronic neutropenic disorders (CNDs), including chronic idiopathic neutropenia (CIN), cyclic neutropenia (CYN), and severe congenital neutropenia (SCN) .

Increased Levels of Absolute Neutrophil and Lymphocyte Counts

Treatment with Mavorixafor resulted in increased levels of absolute neutrophil and lymphocyte counts compared to placebo .

Decreased Infection Frequency, Severity, and Duration

Infection frequency, severity, and duration were decreased with Mavorixafor treatment compared to placebo .

Mechanism of Action

Target of Action

CXCR4 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell migration, proliferation, and survival .

Mode of Action

Mavorixafor HCl interacts with its target, CXCR4, by binding to it and preventing the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This interaction inhibits the activation of CXCR4 , thereby counteracting the effects of disease-causing mutations and releasing stalled immune cells into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Mavorixafor HCl involves the CXCR4 signaling pathway. In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of CXCR4 signaling pathways . By inhibiting CXCR4, Mavorixafor HCl prevents this overactivation, thereby modulating immune cell trafficking .

Pharmacokinetics

Mavorixafor HCl demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . The mean terminal half-life of Mavorixafor HCl is approximately 82 hours following a single-dose administration of 400 mg in healthy subjects . These properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The primary result of Mavorixafor HCl’s action is the increased mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes , which can help reduce the symptoms of conditions like WHIM syndrome, such as infections and warts .

Action Environment

The action of Mavorixafor HCl can be influenced by various environmental factors. For instance, in the context of cancer, the tumor microenvironment can impact the drug’s efficacy. Studies have shown that Mavorixafor HCl can increase immune cell infiltration and the inflammatory status of the tumor microenvironment in patients with melanoma . This suggests that the drug’s action, efficacy, and stability can be influenced by the specific biological environment in which it is used.

properties

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMEMJSDAAGNZ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856161 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMD-070 hydrochloride | |

CAS RN |

880549-30-4 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

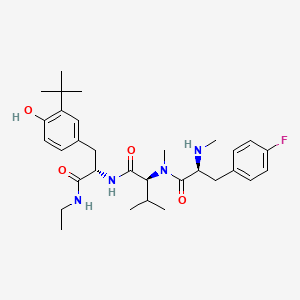

![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)

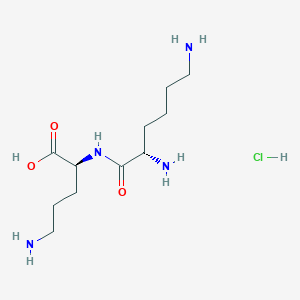

![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)